REACTION_CXSMILES
|
[CH2:1]1[O:5][CH2:4][O:3][CH2:2]1.[C:6]([Cl:9])(=[O:8])C.[CH3:10]COCC>>[C:4]([O:5][CH2:1][CH2:2][O:8][CH2:6][Cl:9])(=[O:3])[CH3:10]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C1COCO1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
157 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
Continue stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-neck flask was fitted with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, 500 mL additional funnel and argon purged
|
Type
|
CUSTOM
|
Details
|
A cold water bath was used
|
Type
|
TEMPERATURE
|
Details
|
without external cooling for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reaction self
|
Type
|
TEMPERATURE
|
Details
|
heating at 20-25° C. for about 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
Stood for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
formed an orange solution
|
Type
|
DISTILLATION
|
Details
|
Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |